molecular formula C19H22N4O B2437617 11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 2325907-79-5

11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2437617
CAS No.: 2325907-79-5
M. Wt: 322.412
InChI Key: GBKXUVUGMPXJFU-UHFFFAOYSA-N
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Description

11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. The starting materials often include cyclobutyl derivatives and pyrimidine compounds. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the tricyclic core structure through cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as diazatricyclo and pyrimidinyl moieties.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tricyclic structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its specific tricyclic structure and the presence of both cyclobutyl and pyrimidinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-(6-cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19-6-2-5-17-15-7-13(10-23(17)19)9-22(11-15)18-8-16(20-12-21-18)14-3-1-4-14/h2,5-6,8,12-15H,1,3-4,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKXUVUGMPXJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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